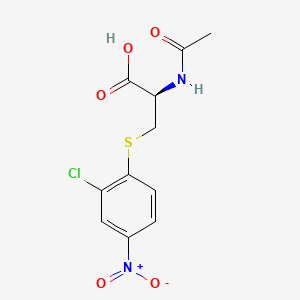
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a chloro-nitrophenyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2-chloro-4-nitrophenyl group. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2). The process may also involve the use of catalysts and reagents like sodium benzophenone ketyl for THF distillation or calcium hydride for CH2Cl2 distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and the chloro-nitrophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The L-cysteine backbone facilitates the compound’s incorporation into biological systems, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-chloro-4-nitrophenyl)-D-cysteine: A stereoisomer with similar properties but different biological activity.
N-Acetyl-S-(2-bromo-4-nitrophenyl)-L-cysteine: A brominated analog with distinct reactivity and applications.
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-homocysteine: A homolog with an extended carbon chain, affecting its chemical and biological behavior.
Uniqueness
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
305-40-8 |
|---|---|
Molecular Formula |
C11H11ClN2O5S |
Molecular Weight |
318.73 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-10-3-2-7(14(18)19)4-8(10)12/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
DGTXBKWEIIAZCI-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


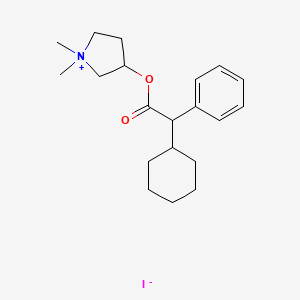
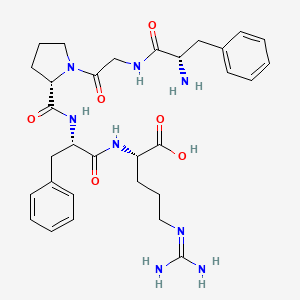
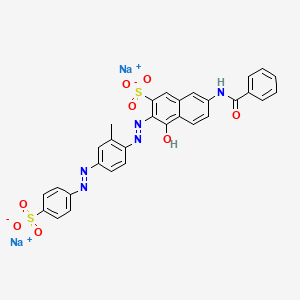
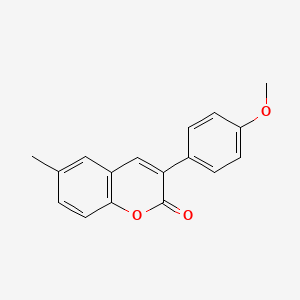
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
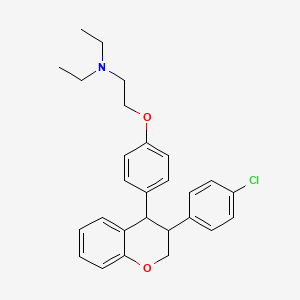
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
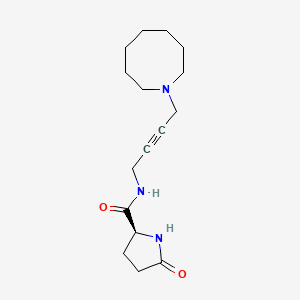
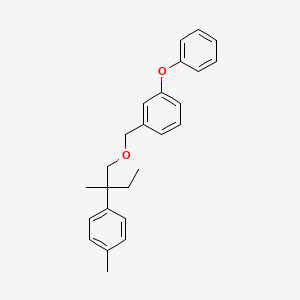
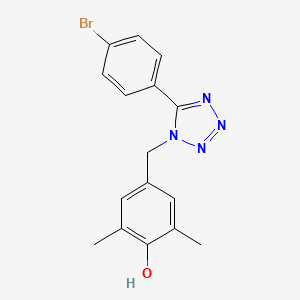
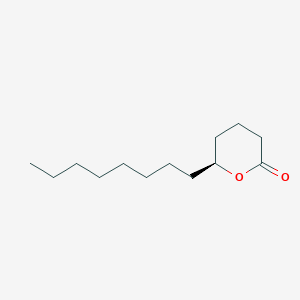
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
